molecular formula C27H43NO4 B1677469 (2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one CAS No. 167946-96-5

(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one

Cat. No.: B1677469
CAS No.: 167946-96-5
M. Wt: 445.6 g/mol
InChI Key: HQEJMKVZYCQIIH-JJLPOIBOSA-N
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Description

ORG-21465 is a synthetic neuroactive steroid known for its sedative effects. It functions as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing the receptor’s response to gamma-aminobutyric acid. This compound was developed as an improved alternative to other sedative steroids such as althesin and allopregnanolone .

Preparation Methods

Synthetic Routes and Reaction Conditions: ORG-21465 is synthesized through a series of chemical reactions involving the modification of pregnane derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods: In industrial settings, ORG-21465 is produced in a buffered aqueous solution at a concentration of 20 milligrams per milliliter, with a pH of 4. The preparation involves the dissolution of the compound in the buffered solution, followed by filtration and sterilization to ensure purity and safety for use in medical applications .

Chemical Reactions Analysis

Types of Reactions: ORG-21465 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific functional groups.

Major Products: The major products formed from these reactions include various derivatives of ORG-21465 with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

ORG-21465 has a wide range of scientific research applications:

Mechanism of Action

ORG-21465 exerts its effects by enhancing the response of gamma-aminobutyric acid A receptors to gamma-aminobutyric acid. This enhancement is achieved through the positive allosteric modulation of the receptor, which increases the receptor’s affinity for gamma-aminobutyric acid and prolongs its inhibitory effects on neuronal activity. The compound’s action is concentration-dependent and reversible, making it a potent modulator of gamma-aminobutyric acid A receptor activity .

Comparison with Similar Compounds

    ORG-20599: Another synthetic neuroactive steroid with similar sedative properties.

    Althesin: A sedative steroid that was previously used in clinical practice but has been withdrawn due to toxicity issues.

    Allopregnanolone: A naturally occurring neurosteroid with sedative effects.

Uniqueness of ORG-21465: ORG-21465 stands out due to its water solubility and improved pharmacokinetic profile compared to other sedative steroids. It has been shown to enhance the inward current response evoked by gamma-aminobutyric acid in a concentration-dependent manner, making it a valuable compound for research and potential clinical applications .

Properties

CAS No.

167946-96-5

Molecular Formula

C27H43NO4

Molecular Weight

445.6 g/mol

IUPAC Name

(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C27H43NO4/c1-16(29)19-8-9-20-18-7-6-17-12-22(30)21(28-10-11-32-25(2,3)15-28)13-26(17,4)24(18)23(31)14-27(19,20)5/h17-22,24,30H,6-15H2,1-5H3/t17-,18-,19+,20-,21-,22-,24+,26-,27+/m0/s1

InChI Key

HQEJMKVZYCQIIH-JJLPOIBOSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOC(C5)(C)C)C)C

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2beta,3alpha,5alpha)-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)pregnane-11,20-dione
ORG 21465
ORG-21465

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
Reactant of Route 2
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
Reactant of Route 3
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
Reactant of Route 4
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
Reactant of Route 5
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
Reactant of Route 6
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one

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